(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid
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Overview
Description
(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a 2,5-difluorophenyl group attached to the thiazolidine ring, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid typically involves the condensation of a 2,5-difluorophenyl-substituted aldehyde with a cysteine derivative under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the 2,5-difluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a potent inhibitor in various biological systems .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A structurally related compound with similar biological activities but lacking the difluorophenyl group.
2,5-Difluorophenylthiazole: Another related compound with a thiazole ring instead of a thiazolidine ring, exhibiting different chemical and biological properties.
Uniqueness
The uniqueness of (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid lies in the presence of the 2,5-difluorophenyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its potential as a valuable compound in various fields of research .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2S/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWAZGPELUBSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=C(C=CC(=C2)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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